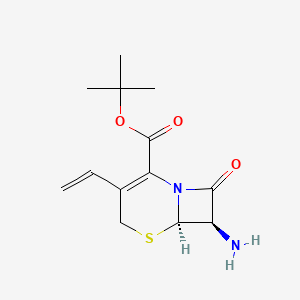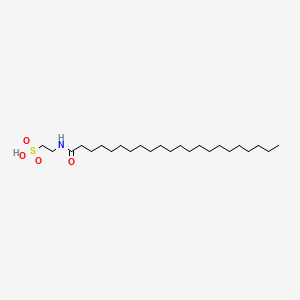
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its long chain of carbon atoms with multiple double bonds, making it a polyunsaturated fatty acid derivative. The N-succinimide group attached to the molecule adds to its reactivity and potential for forming various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Wittig reactions to introduce the multiple double bonds in the carbon chain. The final step often involves the attachment of the N-succinimide group through a condensation reaction with succinic anhydride under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate hydrogenation steps, while protecting groups are employed to prevent unwanted side reactions.
化学反应分析
Types of Reactions
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide can undergo various chemical reactions, including:
Oxidation: The double bonds in the carbon chain can be oxidized to form epoxides or hydroxyl groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The N-succinimide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or thiols can be used to replace the N-succinimide group.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated fatty acids, and various substituted derivatives depending on the nucleophile used.
科学研究应用
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential role in cell membrane structure and function due to its polyunsaturated nature.
Medicine: Research is ongoing into its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of specialized polymers and as a reagent in various chemical processes.
作用机制
The mechanism by which (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide exerts its effects is primarily through its interaction with cellular membranes and enzymes. The polyunsaturated fatty acid chain can integrate into cell membranes, affecting their fluidity and function. The N-succinimide group can react with nucleophiles in proteins and enzymes, potentially altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Arachidonic Acid: Another polyunsaturated fatty acid with similar structural features but lacking the N-succinimide group.
Eicosapentaenoic Acid: Similar in having multiple double bonds but differs in chain length and functional groups.
Docosahexaenoic Acid: A longer chain polyunsaturated fatty acid with different biological roles.
Uniqueness
(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide is unique due to the presence of the N-succinimide group, which imparts additional reactivity and potential for forming derivatives. This makes it a valuable compound for research and industrial applications, distinguishing it from other polyunsaturated fatty acids.
属性
CAS 编号 |
1798431-50-1 |
|---|---|
分子式 |
C25H35NO4 |
分子量 |
413.558 |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |
InChI |
InChI=1S/C25H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-23(27)21-22-24(26)28/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-22H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |
InChI 键 |
FLTVTJWPFMIIMJ-JLNKQSITSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
同义词 |
(6Z,9Z,12Z,15Z,18Z)-6,9,12,15,18-Heneicosapentaenoic Acid N-Succinimide; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-Hydroxy-6-methyl-5-oxohept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B566180.png)
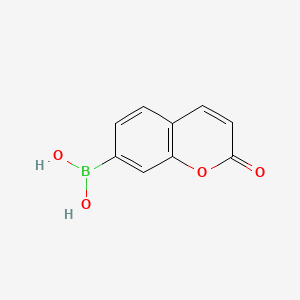
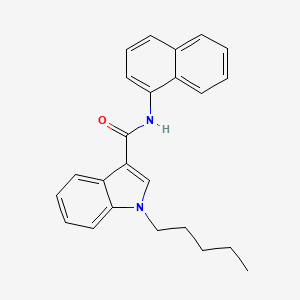
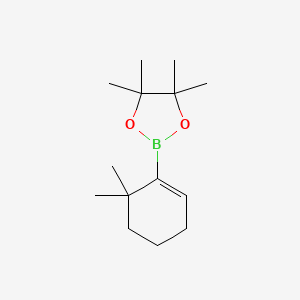
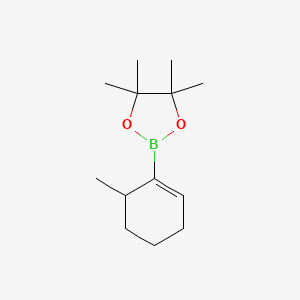
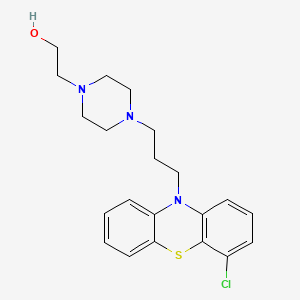
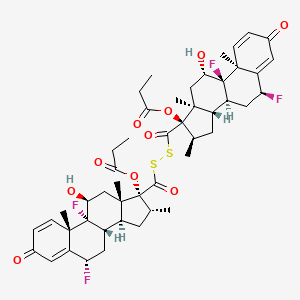
![1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone](/img/structure/B566195.png)
